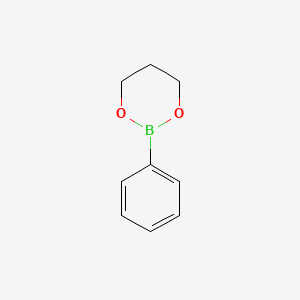
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is a complex inorganic compound that features zirconium as its central element This compound is notable for its unique coordination chemistry, where zirconium is bonded to two carbonate groups and two hydroxyl groups, with diammonium ions balancing the charge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- typically involves the reaction of zirconium salts with ammonium carbonate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
Zr4++2(NH4)2CO3+2H2O→(NH4)2[Zr(CO3)2(OH)2]+4NH4+
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of zirconium oxychloride as a starting material. The process includes dissolving zirconium oxychloride in water, followed by the addition of ammonium carbonate under stirring. The reaction mixture is then heated to promote the formation of the zirconate complex. The product is isolated by filtration and washed with water to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, although it is typically in a stable oxidation state of +4.
Substitution Reactions: The carbonate and hydroxyl ligands can be substituted by other ligands under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zirconium hydroxide and carbon dioxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, can be used to study the redox behavior of the compound.
Acids and Bases: Strong acids or bases can induce ligand substitution or hydrolysis reactions.
Temperature and pH: Reaction conditions such as temperature and pH are crucial in determining the pathway and products of the reactions.
Major Products Formed
Zirconium Hydroxide: Formed during hydrolysis.
Carbon Dioxide: Released during the decomposition of carbonate groups.
Substituted Zirconate Complexes: Formed during ligand substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other zirconium-based materials. It is also studied for its coordination chemistry and potential catalytic properties.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential use in biomedical imaging and as contrast agents due to zirconium’s favorable properties.
Industry
In industry, Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is used in the production of advanced ceramics and materials with high thermal stability. It is also investigated for its potential use in environmental remediation processes.
作用机制
The mechanism of action of Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets include other metal ions and organic molecules that can interact with the zirconium center. The pathways involved often include ligand exchange and redox processes, which can lead to the formation of new complexes and materials.
相似化合物的比较
Similar Compounds
Zirconium Oxychloride: A common precursor for zirconium compounds.
Zirconium Hydroxide: A product of hydrolysis reactions involving zirconium complexes.
Zirconium Carbonate: Another zirconium-based compound with carbonate ligands.
Uniqueness
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is unique due to its specific coordination environment and the presence of both carbonate and hydroxyl ligands. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and catalysis.
属性
CAS 编号 |
68309-95-5 |
|---|---|
分子式 |
C2H6NO8Zr- |
分子量 |
263.30 g/mol |
IUPAC 名称 |
azanium;zirconium(4+);dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.H3N.2H2O.Zr/c2*2-1(3)4;;;;/h2*(H2,2,3,4);1H3;2*1H2;/q;;;;;+4/p-5 |
InChI 键 |
WMWGENDUKCKKFU-UHFFFAOYSA-I |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
规范 SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[OH-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)


![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)


![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)

